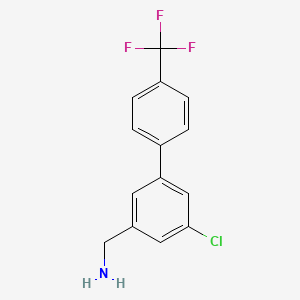

C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine

Description

C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a substituted biphenyl derivative featuring a chlorine atom at position 5 of the first benzene ring, a trifluoromethyl (-CF₃) group at position 4' of the second benzene ring, and a methylamine (-CH₂NH₂) moiety at position 3 of the first ring.

Properties

Molecular Formula |

C14H11ClF3N |

|---|---|

Molecular Weight |

285.69 g/mol |

IUPAC Name |

[3-chloro-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine |

InChI |

InChI=1S/C14H11ClF3N/c15-13-6-9(8-19)5-11(7-13)10-1-3-12(4-2-10)14(16,17)18/h1-7H,8,19H2 |

InChI Key |

ATVKUWGWAUKACS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)CN)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine typically involves several steps, starting with the formation of the biphenyl core One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalystFinally, the methylamine group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with methylamine in the presence of a reducing agent .

Chemical Reactions Analysis

C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of the chlorine or trifluoromethyl groups with other functional groups.

Coupling Reactions: The biphenyl core can participate in further coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological systems and can act as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of C-(5-Chloro-4’-(trifluoromethyl)biphenyl-3-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific protein targets to exert its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine (CAS RN 906352-74-7)

Structure : Replaces the biphenyl system with a pyridine ring at position 2, linked to a benzene ring bearing the trifluoromethyl and methylamine groups.

Molecular Formula : C₁₃H₁₁F₃N₂ | Molecular Weight : 252.23 g/mol | Melting Point : 108.5–110°C .

Key Differences :

- The pyridine ring introduces a nitrogen heteroatom, enhancing polarity and hydrogen-bonding capacity compared to the biphenyl core.

- The absence of chlorine may decrease electron-withdrawing effects, altering reactivity in substitution or coupling reactions.

Pemaglitazar (2S)-4-[(2-Methylphenyl)sulfanyl]-2-[4-(trifluoromethyl)phenoxy]butanoic Acid

Structure: A thioether-linked phenoxybutanoic acid derivative with a trifluoromethyl group. Molecular Formula: C₁₈H₁₆F₃O₃S | Molecular Weight: 393.38 g/mol . Key Differences:

- The sulfanyl and phenoxy groups introduce metabolic stability challenges, whereas the biphenyl system may offer improved resistance to oxidative degradation.

- Pemaglitazar’s larger size and complex functional groups suggest distinct pharmacokinetic profiles, such as prolonged half-life or tissue distribution.

Structural and Functional Analysis

Molecular Properties Comparison

| Property | Target Compound | [4-[5-(Trifluoromethyl)pyrid-2-yl]phenyl]methylamine | Pemaglitazar |

|---|---|---|---|

| Core Structure | Biphenyl | Pyridinyl-phenyl | Phenoxybutanoic acid |

| Key Substituents | Cl, CF₃, -CH₂NH₂ | CF₃, -CH₂NH₂ | CF₃, -S-(2-methylphenyl) |

| Molecular Weight | ~277.68 g/mol* | 252.23 g/mol | 393.38 g/mol |

| Polar Functional Group | Primary amine | Primary amine | Carboxylic acid |

| Melting Point | Not reported | 108.5–110°C | Not reported |

*Estimated based on structural formula (C₁₄H₁₀ClF₃N).

Research Findings and Implications

- Solubility : The pyridine-containing analog likely exhibits higher aqueous solubility than the biphenyl-based target due to nitrogen’s polarity, though this may reduce blood-brain barrier penetration .

- Metabolic Stability : Pemaglitazar’s carboxylic acid group facilitates rapid renal clearance, whereas the target’s primary amine may undergo slower hepatic metabolism via acetylation or oxidation .

Biological Activity

C-(5-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a chlorine atom and a trifluoromethyl group, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 285.69 g/mol. The specific arrangement of substituents allows for diverse interactions within biological systems, making it a candidate for pharmacological applications.

This compound acts by interacting with various biological targets, including receptors and enzymes. These interactions can modulate cellular functions, potentially influencing signaling pathways involved in disease processes. The compound's ability to bind to specific molecular targets is critical for understanding its therapeutic potential .

Biological Activity and Research Findings

Recent studies have highlighted the compound's promising biological activity:

- Anticancer Potential : Research indicates that this compound may inhibit specific cancer cell lines by interfering with their growth mechanisms. In vitro assays demonstrated that concentrations as low as 10 µM could significantly reduce cell viability in certain cancer models .

- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may possess anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cellular models, indicating potential use in treating inflammatory diseases .

- Pharmacokinetics : Studies on the pharmacokinetic profile of the compound reveal favorable absorption and distribution characteristics, which are essential for effective therapeutic applications. The compound exhibits moderate stability in biological systems, which supports its potential as a drug candidate .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| C-(6-Chloro-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine | Similar biphenyl structure with different chlorine positioning | Altered reactivity due to positional changes |

| C-(5-Bromo-4'-(trifluoromethyl)biphenyl-3-yl)-methylamine | Bromine instead of chlorine | Potentially different biological activity due to bromine's larger size |

| C-(5-Chloro-4'-(difluoromethyl)biphenyl-3-yl)-methylamine | Difluoromethyl group instead of trifluoromethyl | Variations in electronic properties affecting reactivity |

This table illustrates how variations in substituents can lead to significant differences in biological activity and reactivity.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to apoptosis induction through mitochondrial pathways .

- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced swelling and pain responses compared to control groups, suggesting its utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.